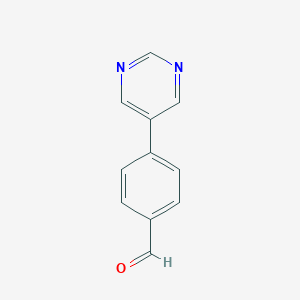

4-(Pyrimidin-5-yl)benzaldehyde

説明

Significance of Pyrimidine-Substituted Benzaldehydes in Contemporary Organic Chemistry

Within the broad class of aromatic heterocyclic aldehydes, pyrimidine-substituted benzaldehydes have garnered considerable attention. The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, lends these molecules inherent biological relevance. researchgate.netjocpr.com The fusion of a pyrimidine moiety with a benzaldehyde (B42025) scaffold creates a molecule with a rich chemical personality, capable of participating in a diverse range of chemical transformations. This structural motif is a cornerstone in the development of new pharmaceuticals, agrochemicals, and functional materials. The presence of the nitrogen atoms in the pyrimidine ring influences the electronic distribution of the entire molecule, impacting its reactivity and interaction with biological targets. gsconlinepress.comnih.gov

Contextualization within Advanced Organic Synthesis Paradigms

The synthesis and application of compounds like 4-(pyrimidin-5-yl)benzaldehyde are deeply rooted in advanced organic synthesis paradigms. Methodologies such as cross-coupling reactions, multicomponent reactions, and C-H functionalization have revolutionized the way chemists can construct these complex molecules. beilstein-journals.orgacs.orgnih.govresearchgate.net These modern synthetic strategies offer greater efficiency, atom economy, and the ability to introduce molecular diversity, paving the way for the creation of extensive libraries of pyrimidine-substituted benzaldehydes for high-throughput screening in drug discovery and materials science. The development of these sophisticated synthetic tools is crucial for harnessing the full potential of this class of compounds. nso-journal.org

Research Scope and Objectives for Studies on this compound

Research focused on this compound is multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of its utility as a precursor for functional molecules. Key research goals include the development of efficient and scalable synthetic routes to the compound, a thorough investigation of its chemical reactivity, and its application as a key intermediate in the synthesis of novel derivatives with potential biological activity or unique material properties. chemicalbook.comchemicalbook.com The overarching aim is to establish a comprehensive understanding of this molecule, thereby enabling its effective utilization in various scientific disciplines.

Structure

3D Structure

特性

IUPAC Name |

4-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNXTOLXLPQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397501 | |

| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198084-12-7 | |

| Record name | 4-(Pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Formylphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrimidin 5 Yl Benzaldehyde

Catalytic Approaches for Aldehyde Moiety Formation

The formation of the aldehyde group on the benzene (B151609) ring, which is attached to a pyrimidine (B1678525) core, can be achieved through several catalytic pathways. These methods often involve the use of transition metals to facilitate the introduction of the carbonyl group or the construction of the core aromatic framework.

Palladium-Catalyzed Formylation Strategies from Halogenated Precursors

Palladium-catalyzed formylation represents a powerful method for converting aryl halides directly into aldehydes. This can be applied to synthesize 4-(Pyrimidin-5-yl)benzaldehyde by formylating a 4-halo-(5-phenyl)pyrimidine precursor. A common approach involves the use of synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov The catalytic cycle for this transformation is complex, but it is understood that the active palladium(0) species undergoes oxidative addition with the aryl halide. datapdf.com This is followed by the insertion of carbon monoxide and subsequent reduction to yield the aldehyde. nih.govdatapdf.com

Key to the success of these reactions is the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. nih.gov For instance, bulky phosphine (B1218219) ligands like P(1-Ad)2(n)Bu have proven highly efficient for the formylation of aryl bromides. nih.gov Another strategy employs tert-butyl isocyanide as the formylating agent in the presence of a silane, which serves as a hydrogen donor. organic-chemistry.org This method offers mild conditions and avoids the use of toxic carbon monoxide gas directly. organic-chemistry.org The reactivity of halopyrimidines in such couplings can be selective, with the 5-position generally being less reactive than the 2- or 4-positions, a factor that must be considered in the synthetic design. uwindsor.ca

Copper-Mediated Cross-Coupling Reactions for Carbonyl Introduction

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide an alternative for forming carbon-heteroatom and carbon-carbon bonds. acs.org While less common than palladium for direct formylation, copper catalysis can be instrumental in synthesizing precursors for this compound. For instance, copper-mediated cross-coupling reactions can be used to construct the pyrimidinyl-phenyl bond. rsc.org In recent years, the development of new ligands has allowed these reactions to proceed under much milder conditions than the harsh temperatures traditionally required for Ullmann reactions. acs.org

The introduction of the aldehyde can be envisioned through a copper-catalyzed process involving a suitable formyl equivalent. More commonly, copper catalysis is used in conjunction with palladium in C-C coupling reactions, where copper acts as a co-catalyst, particularly in Stille or Sonogashira couplings, which can be precursors to the target aldehyde. rsc.org Copper-catalyzed methodologies have shown advantages such as milder reaction conditions and improved yields in the synthesis of various pyrimidine derivatives. researchgate.net

Transition Metal-Catalyzed Carbon-Carbon Bond Formations Preceding Aldehyde Functionalization

The most prevalent strategy for assembling the this compound scaffold is through a transition metal-catalyzed cross-coupling reaction to form the C-C bond between the pyrimidine and benzene rings. The Suzuki-Miyaura coupling is a prime example, typically involving the reaction of 5-bromopyrimidine (B23866) with 4-formylphenylboronic acid. This reaction is catalyzed by a palladium(0) complex.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The process involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com This method is highly versatile and tolerates a wide range of functional groups, making it ideal for directly incorporating the benzaldehyde (B42025) moiety.

| Component | Example | Purpose |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation. mdpi.com |

| Ligand | PPh₃, PCy₃·HBF₄ | Stabilizes the catalyst and enhances reactivity. nih.gov |

| Base | K₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. organic-chemistry.orgnih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate. |

This approach allows for the late-stage formation of the complex biaryl structure, which is often more efficient than building one of the aromatic rings onto the other.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of methods that reduce waste, energy consumption, and the use of hazardous materials. jmaterenvironsci.com The synthesis of pyrimidine derivatives, including this compound, has benefited significantly from these green approaches. rasayanjournal.co.innih.gov

Solvent-Free Reaction Environments and Mechanochemical Protocols

Performing reactions without a solvent or under mechanochemical conditions (ball-milling) represents a significant step towards greener synthesis. tandfonline.comacademie-sciences.frsioc-journal.cn Solvent-free reactions, often conducted by heating a mixture of neat reagents, minimize the use and disposal of volatile organic compounds. mdpi.com Several one-pot syntheses of pyrimidine derivatives have been developed under solvent-free conditions, demonstrating high efficiency and simplicity. tandfonline.comacademie-sciences.frresearchgate.net

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. acs.orgacs.org For example, the Suzuki-Miyaura coupling to form biaryls has been successfully performed in a ball mill, often with only small amounts of a liquid additive (liquid-assisted grinding, LAG). nih.govbeilstein-journals.org This method can lead to faster reaction times and high yields, obviating the need for bulk solvents. acs.org The synthesis of biaryls via C-H/C-H arylation has also been achieved using mechanochemistry, further expanding the toolkit for green synthesis. nih.govacs.org

Microwave and Ultrasound-Assisted Synthesis Optimization

The use of alternative energy sources like microwave (MW) irradiation and ultrasound has revolutionized the optimization of synthetic protocols. nih.govnih.gov These techniques can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. beilstein-archives.orgnih.gov

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy, leading to rapid temperature increases and accelerated reaction rates. tandfonline.com This has been applied to numerous syntheses of pyrimidine-containing heterocycles, including multicomponent reactions and cross-coupling steps. clockss.orgmdpi.com Ultrasound-assisted synthesis employs acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances mass transfer and accelerates reactions. nih.govshd.org.rs Both methods are considered green because they reduce energy consumption and often allow for milder reaction conditions compared to conventional heating. rasayanjournal.co.inshd.org.rsresearchgate.net

| Method | Typical Reaction Time | Yield | Key Advantage |

| Conventional Heating | 6 - 24 hours | Moderate to Good | Standard, well-established |

| Microwave Irradiation | 5 - 30 minutes | Good to Excellent | Drastic reduction in reaction time, higher yields. tandfonline.comclockss.org |

| Ultrasound Irradiation | 20 - 60 minutes | Good to Excellent | Energy efficiency, improved yields, milder conditions. beilstein-archives.orgshd.org.rs |

By integrating these catalytic and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and environmental compatibility.

Organocatalytic and Biocatalytic Routes for Enhanced Sustainability

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.inbenthamdirect.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents, but greener alternatives utilizing organocatalysts and biocatalysts are gaining prominence for their sustainability, safety, and efficiency. rasayanjournal.co.inresearchgate.netnih.gov These methods can lead to higher yields, reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to synthesis. For instance, acidic ionic liquids have been employed as organocatalysts in the multi-component synthesis of pyrimidine-2-amine derivatives under solvent-free or ultrasound conditions. researchgate.net Thiamine hydrochloride (Vitamin B1) has also been used as an inexpensive and environmentally benign organocatalyst for synthesizing pyrimidine derivatives in water. researchgate.net A notable example in pyrimidine aldehyde chemistry is the asymmetric autocatalytic Soai reaction of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc, where the product itself acts as a catalyst, amplifying a very small initial enantiomeric excess. uni-muenchen.de

Biocatalysis leverages enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions. researchgate.net Fruit juices, containing a variety of enzymes, have been explored as biocatalysts for the synthesis of imidazole (B134444) derivatives from aldehydes, demonstrating the potential of readily available natural resources in sustainable synthesis. tandfonline.com Specific enzymes, such as aldehyde dehydrogenases, can be employed for highly chemoselective oxidation, a process that aligns with green chemistry principles. nih.gov The use of l-asparagine (B1667644) immobilized on layered double hydroxides has created a novel biocatalyst for the multi-component assembly of imidazole derivatives from aldehydes, showcasing the synergy between organic and inorganic materials in creating sustainable catalytic systems. researchgate.net These approaches represent a significant step towards the development of more sustainable and eco-friendly synthetic routes for pyrimidine-based compounds. benthamdirect.comresearchgate.net

Strategies for Selective Functionalization of Pyrimidine and Benzaldehyde Moieties

The dual nature of this compound, possessing both a reactive aldehyde group and a potentially reactive pyrimidine ring, necessitates the development of highly selective functionalization strategies. Chemists can target either the aldehyde or the heterocyclic core by choosing appropriate reagents and reaction conditions, enabling the synthesis of a diverse range of derivatives.

Directed Ortho-Metalation and Lithiation for Regiospecific Introduction

Directed ortho-metalation (DoM) is a powerful technique for the regiospecific functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy involves using a directing metalating group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at an adjacent position.

In the context of this compound, functionalization could be directed to either the benzaldehyde or the pyrimidine ring. The pyrimidine ring itself can act as a directing group for the functionalization of the benzene ring at the ortho position (C2' or C6'). However, the lithiation of N-heterocycles like pyrimidine can be complex due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by organolithium reagents rather than deprotonation. harvard.edu

To overcome this, highly hindered lithium amide bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or mixed magnesium/lithium amide reagents (e.g., TMPMgCl·LiCl) are often used. harvard.eduuni-muenchen.de These bases can selectively deprotonate even electron-poor heterocycles at specific positions. For example, treatment of 2,5-dichloropyrimidine (B52856) with a zinc-based amide reagent was shown to result in chemoselective metalation at the C4 position. uni-muenchen.de Similarly, the lithiation of substituted pyrimidines has been achieved using bases like LDA and LiTMP, with the position of lithiation depending on the substituents already present on the ring. The oxetane (B1205548) group has been demonstrated to act as a directing group for the regioselective ortho-lithiation of pyridines. rsc.orgresearchgate.net For this compound, the aldehyde could be transiently protected and converted into a directing group, allowing for specific functionalization of the benzene ring. harvard.edu Subsequent reaction of the resulting organometallic intermediate with an electrophile introduces a new substituent with high regiocontrol.

Multicomponent Reaction Pathways Incorporating Pyrimidine and Aldehyde Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, are a cornerstone of efficient and sustainable organic synthesis. frontiersin.orgpreprints.orgrsc.org These reactions are atom-economical, reduce the number of synthetic and purification steps, and allow for the rapid generation of molecular diversity. frontiersin.orgpreprints.org Aldehydes and pyrimidine precursors are common building blocks in a variety of MCRs used to construct complex heterocyclic scaffolds. clockss.orgresearchgate.net

A classic example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). researchgate.netpreprints.orgnih.gov While this reaction typically produces dihydropyrimidinones, variations of this MCR using different building blocks can lead to a wide range of pyrimidine-containing structures.

More advanced MCRs have been developed to synthesize fused pyrimidine systems. For example, pyrimido[4,5-d]pyrimidines can be synthesized via a three-component reaction of 6-aminouracils, aldehydes, and secondary amines. frontiersin.orgpreprints.org Similarly, pyrimido[4,5-b]quinoline derivatives have been prepared through one-pot reactions involving substituted benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil, often using basic catalysts like DABCO under solvent-free conditions. nih.gov The synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones has been achieved through a five-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297) in water. mdpi.com These MCRs highlight the utility of aldehydes as key synthons for accessing structurally complex and medicinally relevant pyrimidine-based ring systems in a highly convergent and efficient manner. rsc.orgresearchgate.net

Reaction Mechanisms and Reactivity Studies of 4 Pyrimidin 5 Yl Benzaldehyde

Advanced Carbonyl Reactivity Investigations

The aldehyde group in 4-(pyrimidin-5-yl)benzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and cycloadditions.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to the use of this compound as a building block in organic synthesis. Key reactions include the Knoevenagel condensation, Claisen-Schmidt condensation, and olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. researchgate.net For instance, aromatic aldehydes react with active methylene compounds like barbituric acid or 2,4-thiazolidinediones. researchgate.netmdpi.comrsc.org The initial nucleophilic addition of the carbanion from the active methylene compound to the aldehyde is followed by a dehydration step to yield a stable substituted alkene. The reaction is widely used for the synthesis of precursors to pharmacologically active molecules. researchgate.net

Claisen-Schmidt Condensation (Chalcone Formation): this compound can react with acetophenones or other ketones in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. japsonline.comnih.gov This reaction proceeds via a base-catalyzed aldol (B89426) condensation followed by spontaneous dehydration. nih.gov Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazolines. jocpr.comderpharmachemica.com

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Barbituric Acid) | Base catalyst (e.g., piperidine, Et3N), organic solvent | Substituted Alkenes |

| Claisen-Schmidt Condensation | Ketones (e.g., Acetophenone) | Aqueous NaOH or KOH, Alcohol solvent | Chalcones (α,β-Unsaturated Ketones) |

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for converting aldehydes into alkenes with high regioselectivity. libretexts.orgnih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. libretexts.orgwikipedia.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.org This variant is often preferred as it typically yields (E)-alkenes with high stereoselectivity, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org

| Olefination Reaction | Reagent | Key Intermediate | Typical Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | Oxaphosphetane | Mixture of (E/Z)-alkenes (ylide dependent) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Predominantly (E)-alkene |

The reactivity of the aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is significantly reduced. The pyrimidine (B1678525) ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which makes it highly resistant to attack by electrophiles, a common characteristic of such systems.

The benzene (B151609) ring is substituted with two powerful electron-withdrawing groups: the formyl group (-CHO) and the pyrimidin-5-yl group. Both groups deactivate the ring towards electrophilic attack by reducing its electron density. Consequently, forcing conditions would be required for any EAS reaction to proceed. If substitution were to occur, it would be directed to the positions meta to the strongly directing formyl group.

While the aldehyde C=C double bond is not a typical dienophile, the carbonyl group can participate in cycloaddition reactions. A notable example is the formation of the oxaphosphetane intermediate in the Wittig reaction. This step can be described as a formal [2+2] cycloaddition between the phosphonium ylide and the aldehyde's carbonyl group. libretexts.orgwikipedia.org This four-membered ring intermediate is generally unstable and rapidly undergoes cycloreversion to yield the final alkene and triphenylphosphine oxide, with the formation of the strong phosphorus-oxygen double bond being the thermodynamic driving force for the reaction. udel.edu

Electrophilic Aromatic Substitution on Pyrimidine and Benzene Rings

Influence of the Pyrimidine Heterocycle on Aldehyde Reactivity

The pyrimidine ring exerts a profound influence on the reactivity of the aldehyde group through both electronic and steric effects.

The pyrimidine ring is a strong electron-withdrawing group. This is due to the inductive effect of the two electronegative nitrogen atoms within the heterocycle. This electron-withdrawing nature is transmitted through the C-C bond to the benzene ring and, subsequently, to the attached aldehyde group. This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon atom. The enhanced electrophilicity makes the carbonyl carbon of this compound more susceptible to attack by nucleophiles compared to benzaldehyde (B42025) itself or benzaldehydes substituted with electron-donating groups. This heightened reactivity is a key factor in its utility in condensation reactions. researchgate.net

The pyrimidin-5-yl substituent is a bulky, planar group that can sterically hinder the approach of nucleophiles to the aldehyde carbonyl. This steric influence can play a crucial role in determining the stereochemical outcome of condensation reactions. For instance, in the Horner-Wadsworth-Emmons reaction, the stereochemistry is often dictated by steric approach control. organic-chemistry.org The nucleophilic phosphonate carbanion will preferentially approach the aldehyde from the less hindered face. The subsequent rotation to form the oxaphosphetane intermediate often favors the pathway that minimizes steric interactions between the bulky substituents, leading to a high selectivity for the (E)-alkene product. organic-chemistry.org

Exploration of Complex Reaction Pathways

The unique structure of this compound, featuring both an electrophilic aldehyde group and a potentially reactive pyrimidine ring, allows for its participation in a variety of complex reaction pathways. These reactions are crucial for the synthesis of diverse heterocyclic structures and other complex organic molecules.

The aldehyde functionality of this compound makes it a suitable candidate for N-heterocyclic carbene (NHC) catalyzed reactions, such as the Stetter reaction. The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor. researchgate.net This transformation, a classic example of umpolung (reactivity inversion), allows aldehydes to function as acyl anion synthons.

While specific studies detailing the asymmetric Stetter reaction of this compound itself are not extensively documented in the reviewed literature, the general mechanism is well-established. The reaction is initiated by the nucleophilic attack of an N-heterocyclic carbene on the aldehyde, forming a Breslow intermediate. This intermediate then adds to an activated C=C double bond (a Michael acceptor). nih.gov Subsequent proton transfer and elimination of the NHC catalyst yield the 1,4-dicarbonyl product. nih.gov The enantioselectivity in such reactions is controlled by chiral NHC catalysts, often derived from triazolium salts, which create a chiral environment around the reactive intermediates. organic-chemistry.org

The intramolecular version of the Stetter reaction is particularly useful for synthesizing cyclic compounds like chroman-4-ones. organic-chemistry.orgmdpi.com Mechanistic studies, often supported by kinetic analysis, have shown that for some intramolecular Stetter reactions, the process can be zero-order in the aldehyde and first-order in the catalyst, with the rate-limiting step being the proton transfer to form the Breslow intermediate. researchgate.netnih.gov The development of efficient catalysts for these reactions is an active area of research, with goals of achieving high yields and excellent enantiomeric excesses (ee). organic-chemistry.org

Friedel-Crafts reactions are fundamental electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. wikipedia.org The aldehyde group in this compound is generally deactivating, which makes the direct Friedel-Crafts reaction on the benzaldehyde ring challenging under standard conditions. libretexts.org However, the aldehyde can act as the electrophilic component in certain variations of this reaction.

In a reductive Friedel-Crafts alkylation, an aldehyde can react with an arene in the presence of a Lewis acid and a reducing agent to form diarylmethanes. beilstein-journals.org A common mechanism involves the initial Lewis acid-catalyzed acetalization of the aldehyde, followed by nucleophilic attack from an electron-rich aromatic compound. beilstein-journals.org

More typically, the aldehyde group itself is the target of acylation or alkylation chemistry at other positions if the molecule contains other reactive sites. For instance, in related pyrimidine systems, the pyrimidine ring can act as a directing group for C-H functionalization reactions catalyzed by transition metals like palladium. rsc.org In such cases, an aldehyde could be used as a reagent to acylate a C-H bond at a different position in the molecule, rather than the aldehyde's own aromatic ring undergoing substitution.

The general mechanism for Friedel-Crafts alkylation involves the generation of a carbocation from an alkyl halide and a Lewis acid, which then attacks the aromatic ring. libretexts.orgmt.com For acylation, an acylium ion is generated from an acyl halide or anhydride (B1165640) and acts as the electrophile. wikipedia.orgbyjus.com A stoichiometric amount of the Lewis acid catalyst, such as AlCl₃, is often required for acylation because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org

The aldehyde and pyrimidine moieties of this compound are key functional groups for constructing more complex heterocyclic systems through multicomponent reactions (MCRs). researchgate.nettandfonline.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tandfonline.com

One of the most prominent examples is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. rsc.org In this context, this compound would serve as the aldehyde component, reacting with other building blocks to create fused or complex pyrimidine-based architectures. For example, a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea/thiourea can yield tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org

The aldehyde group can also participate in condensation reactions with active methylene compounds, such as malononitrile, often as a prelude to cyclization. nsf.govrsc.orgekb.eg These reactions are frequently used to synthesize pyrano[2,3-d]pyrimidine systems, which are of significant biological interest. rsc.org The general strategy involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of a 1,3-dicarbonyl compound (like barbituric acid) and subsequent cyclization. rsc.org Similarly, reactions with compounds like pyrimidinethiones can lead to fused heterocyclic systems. researchgate.net The reactivity of both the aldehyde and the nitrogen atoms in the pyrimidine ring offers a rich platform for generating diverse molecular scaffolds. nih.govbiust.ac.bwderpharmachemica.com

Friedel-Crafts Alkylation/Acylation with the Aldehyde

Computational Chemistry in Elucidating Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for understanding the intricate details of reaction mechanisms involving complex molecules like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.org For pyrimidine derivatives, DFT calculations at levels like B3LYP/6-31G** or higher are commonly used to map out potential energy surfaces. nih.govresearchgate.net

In the context of the reactions involving this compound, DFT can provide critical insights:

Stetter Reaction: DFT studies on the intramolecular Stetter reaction have elucidated a multi-step mechanism involving the formation of a Breslow intermediate, an intramolecular Michael-type addition, and catalyst extrusion. nih.gov Calculations indicate that the formation of the Breslow intermediate often involves the rate-determining transition state, while the subsequent C-C bond formation step determines the stereoselectivity. nih.gov

Heterocyclization: For multicomponent reactions leading to fused pyrimidines, DFT can be used to compare different possible reaction pathways and determine the most energetically favorable route. For instance, calculations can predict the activation energies for the formation of key intermediates and transition states in a reaction sequence, confirming the plausible mechanism. rsc.org

Reactivity Indices: DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), which helps in predicting electrophilic and nucleophilic sites within the molecule. researchgate.net The analysis of molecular electrostatic potential (MEP) maps also visually identifies regions prone to nucleophilic or electrophilic attack. researchgate.net

The following table summarizes representative energy calculations from DFT studies on related pyrimidine systems, illustrating the type of data generated.

| Reaction Type / System | Computational Method | Calculated Parameter | Energy Value (kcal/mol) | Reference |

| Intramolecular Stetter Reaction | B3LYP/6-31G** | Activation Free Energy (Rate-Determining Step) | 24.3 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Synthesis | DFT/B3LYP/6-311++G(d,p) | Activation Energy (Intermediate Formation) | 42.58 | rsc.org |

This table is illustrative and based on data for analogous systems.

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. semanticscholar.org For a molecule like this compound, which possesses a rotatable bond between the phenyl and pyrimidine rings, conformational analysis is important for understanding its reactivity and interactions.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement, MD can identify low-energy conformations and the energy barriers between them. This is crucial as the reactivity of the aldehyde can be influenced by its orientation relative to the pyrimidine ring. Systematic conformational searches are often performed to identify the global energy minimum structure before further calculations. nih.govresearchgate.net

Analyze Reaction Dynamics: In enzyme-catalyzed reactions, such as a potential biocatalytic Stetter reaction, MD simulations can model the substrate's entry into and orientation within the enzyme's active site. nih.gov This helps in understanding the origins of stereoselectivity. nih.gov

Study Solvation Effects: MD simulations in explicit solvent can model how solvent molecules interact with the solute, which can significantly influence reaction rates and pathways. DFT calculations are often combined with continuum solvation models (like PCM) to account for solvent effects on energetics. jchemrev.com

Research on related bicyclic pyrimidine structures has utilized conformational analysis to understand how structural restrictions impact the number of accessible conformations, which in turn affects binding affinity to biological targets. nih.gov For example, restricting bond rotation can dramatically reduce the number of possible conformations, pre-organizing the molecule for a more favorable interaction. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Pyrimidin 5 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, a detailed analysis of 4-(Pyrimidin-5-yl)benzaldehyde using advanced NMR techniques is not present in the accessible scientific literature.

Multi-Dimensional NMR for Complex Structure Elucidation (e.g., 2D-NOESY, HSQC, HMBC)

Multi-dimensional NMR experiments like NOESY, HSQC, and HMBC are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the through-space and through-bond correlations within a molecule. nih.govcolumbia.edu These techniques are routinely used to confirm the structures of complex heterocyclic compounds, including various pyrimidine (B1678525) derivatives. tandfonline.comresearchgate.net For instance, HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for connecting different parts of a molecule, such as the pyrimidine and benzaldehyde (B42025) rings in the target compound. columbia.edu A NOESY experiment would help to understand the spatial arrangement and preferred conformation of the molecule. Despite the power of these methods, specific datasets or analyses of 2D NMR spectra for this compound have not been located in published research.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides crucial structural information about molecules in their solid form, which can differ significantly from their conformation in solution. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for characterizing amorphous materials. While ssNMR has been effectively used to study the structure and aggregation of various organic compounds, no specific solid-state NMR studies on this compound have been reported in the literature reviewed.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netbohrium.com While the crystal structures of many pyrimidine derivatives have been successfully determined and reported, a published crystal structure with detailed crystallographic data (such as unit cell dimensions, space group, and atomic coordinates) for this compound could not be found.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for confirming molecular weight and for deducing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. Analysis of the fragmentation patterns can help to confirm the connectivity of the molecule. For aldehydes, characteristic fragmentation often involves the loss of the formyl radical (CHO) or a hydrogen atom. rsc.org Although HRMS data is frequently reported for pyrimidine derivatives to confirm their synthesis, a detailed fragmentation analysis specific to this compound is not available in the reviewed scientific papers.

Ion Mobility Mass Spectrometry for Conformational and Isomeric Differentiation

Ion mobility mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge. This provides an additional dimension of separation beyond that of traditional mass spectrometry, allowing for the differentiation of isomers and providing information about the conformational state of a molecule in the gas phase. While IM-MS is increasingly used for the structural analysis of complex mixtures and isomeric compounds, no studies applying this technique to this compound have been identified in the literature.

Vibrational Spectroscopy for Detailed Functional Group Interactions

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its constituent atoms. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a sample with minimal preparation. This method has become instrumental in determining the structure of various compounds, including those that are challenging to analyze by other means like X-ray crystallography or NMR. nih.gov For aromatic aldehydes like benzaldehyde, characteristic IR absorption bands are well-documented. docbrown.info The C-H stretching vibrations from the benzene (B151609) ring typically appear in the 3100-3000 cm⁻¹ region, while the C-H stretching of the aldehyde group is found between 2880 and 2650 cm⁻¹. docbrown.infovscht.cz A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group. docbrown.info Furthermore, vibrations within the aromatic ring itself give rise to several bands in the 1625-1440 cm⁻¹ range. docbrown.info

In the case of this compound, the IR spectrum would be a composite of the vibrational modes of the benzaldehyde and pyrimidine moieties. The pyrimidine ring introduces additional characteristic vibrations. The analysis of related pyrimidine derivatives by techniques such as ATR-FTIR has been reported in the synthesis and characterization of new compounds. researchgate.net

Table 1: Postulated Characteristic ATR-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzene and Pyrimidine Rings) |

| 2880-2650 | C-H Stretch | Aldehyde (CHO) |

| ~1700 | C=O Stretch | Aldehyde (CHO) |

| 1625-1440 | C-C and C-N Ring Stretching | Aromatic (Benzene and Pyrimidine Rings) |

| Fingerprint Region (<1500) | Complex overlapping vibrations, C-H bending | Entire Molecule |

This table is based on characteristic vibrational frequencies of analogous functional groups and structures.

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This often results in the observation of vibrational modes that are weak or absent in the IR spectrum, providing a more complete picture of the molecule's vibrational framework. For instance, a Raman spectrum of 4-(1H-tetrazol-5-yl)benzaldehyde, a structurally related compound, has been documented. curtin.edu.au The study of pyrimidine derivatives using Raman spectroscopy has also been explored, sometimes in the context of surface-enhanced Raman spectroscopy (SERS) to amplify the signal. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H Stretch | Aromatic Rings |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600 | Ring Stretching | Benzene and Pyrimidine Rings |

| ~1000 | Ring Breathing Mode | Benzene Ring |

This table presents hypothetical Raman shifts based on the analysis of similar molecular structures.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if applicable)

Chiroptical spectroscopy is essential for the study of chiral molecules, which are non-superimposable on their mirror images. These techniques are sensitive to the three-dimensional arrangement of atoms and are thus indispensable for determining the absolute configuration and enantiomeric purity of chiral compounds. While this compound itself is not chiral, its derivatives can be. The introduction of a stereocenter would make chiroptical analysis relevant.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org It is a powerful tool for determining the absolute configuration of chiral molecules, including natural and synthetic organic compounds. ull.es The application of ECD is particularly effective when chromophores are arranged in a chiral fashion, leading to characteristic spectral signals. ull.es For pyrimidine derivatives, ECD has been used in the stereochemical analysis of various compounds. researchgate.netdntb.gov.ua The self-assembly of chiral molecules can also be monitored using ECD, as the process can lead to an amplification of the ECD signal. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. bruker.com VCD has emerged as a reliable method for the unambiguous assignment of the absolute configuration and conformation of chiral molecules in solution. rsc.orgmdpi.com The technique is no longer a novelty and is increasingly utilized by chemists for stereochemical studies. rsc.org VCD can be particularly powerful when its signals are amplified, which can be achieved by manipulating the electronic structure of the molecules. reading.ac.uk For complex molecules, including those with pyrimidine moieties, VCD can provide detailed structural information. frontiersin.org

As this compound is achiral, it does not exhibit ECD or VCD spectra. However, if a chiral center were introduced into a derivative, these techniques would be crucial for its stereochemical elucidation.

Electronic Circular Dichroism (ECD)

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the components of a mixture. For a compound like this compound and its derivatives, advanced chromatographic techniques are vital for ensuring purity and for isolating specific products from complex reaction mixtures.

High-performance liquid chromatography (HPLC) is a highly efficient and versatile separation technique used extensively for purity testing and the separation of impurities in drug substances. ijpsonline.com The use of reversed-phase HPLC is common for the analysis of biological materials and polar compounds. ijpsonline.com Modern analytical platforms often couple ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) for detailed metabolite profiling and compound annotation. nih.gov These high-resolution chromatographic methods are essential for isolating pure natural products from complex biological matrices. nih.gov

For sensitive compounds, chromatographic conditions, such as temperature, can be adjusted to prevent degradation during the isolation process. chromatographyonline.com The choice of stationary phase is also critical for achieving efficient separation. nih.gov Gas chromatography (GC) is another powerful tool, particularly for volatile compounds and for determining residual solvents. ijpsonline.com

Table 3: Chromatographic Techniques for the Analysis of this compound and its Derivatives

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

| HPLC/UHPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient with trifluoroacetic acid chromatographyonline.com | Purity profiling, separation of derivatives, isolation |

| GC | Phenyl-methylpolysiloxane | Helium | Analysis of volatile impurities, reaction monitoring |

Chiral Chromatography for Enantiomeric Resolution

The presence of stereogenic centers in derivatives of this compound necessitates the use of chiral chromatography for the separation and analysis of their enantiomers. Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. d-nb.infocsfarmacie.czchromatographyonline.com The resolution of racemic compounds is crucial as enantiomers of a chiral drug can exhibit different pharmacological activities and toxicological profiles. eijppr.com

The selection of an appropriate CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including those with aromatic and heterocyclic structures. researchgate.netphenomenex.comresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to their separation. eijppr.comphenomenex.com

For derivatives of this compound, which are likely to possess chirality introduced through synthetic modifications (e.g., reduction of the aldehyde to a secondary alcohol or addition of a chiral auxiliary), several types of CSPs could be employed.

Key Chiral Stationary Phases for Pyrimidine Derivatives:

Polysaccharide-based CSPs: Cellulose and amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), have demonstrated high chiral recognition capabilities for various aromatic and heterocyclic compounds. researchgate.net The enantioseparation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

Pirkle-type CSPs: These CSPs, which can act as π-electron acceptors or donors, are effective for resolving enantiomers that contain aromatic rings. eijppr.com Given the aromatic nature of both the pyrimidine and benzene rings in the target molecule, Pirkle-type phases could offer good selectivity.

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin have been successfully used for the enantiomeric separation of 4-aryl-3,4-dihydropyrimidin-2(1H)-one derivatives, which are structurally related to potential derivatives of this compound. cnr.it These CSPs offer a multimodal separation mechanism, including ionic interactions, hydrogen bonding, and inclusion complexation.

The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition. Normal-phase chromatography, using mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol), is often the first choice for polysaccharide-based CSPs. researchgate.net For basic or acidic derivatives, the addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid, respectively, can significantly improve peak shape and resolution. chromatographyonline.com

Below is a representative data table illustrating the potential chiral separation of a hypothetical chiral derivative of this compound, based on published data for analogous compounds. researchgate.netcnr.it

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |

| Chiralcel OD-H | n-Hexane/2-Propanol (90:10) | 1.0 | 2.15 | 2.58 | 1.20 | 2.10 |

| Chiralpak AD | n-Hexane/Ethanol (80:20) | 0.8 | 3.42 | 4.10 | 1.20 | 2.55 |

| Chirobiotic T | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | 1.88 | 2.35 | 1.25 | 2.30 |

This table is illustrative and based on typical performance for related compounds.

Two-Dimensional Gas Chromatography (GCxGC) or Liquid Chromatography (LCxLC) for Complex Mixture Analysis

For the comprehensive analysis of complex mixtures containing this compound and its numerous potential derivatives and impurities, one-dimensional chromatography often falls short in terms of peak capacity and resolving power. plos.orgamericanpharmaceuticalreview.com Two-dimensional chromatography, in the form of comprehensive two-dimensional gas chromatography (GCxGC) or comprehensive two-dimensional liquid chromatography (LCxLC), offers a significant enhancement in separation capabilities. americanpharmaceuticalreview.comfrontiersin.orgucl.ac.uk

Two-Dimensional Gas Chromatography (GCxGC):

GCxGC is a powerful technique for the analysis of volatile and semi-volatile compounds. plos.orgunito.it It employs two columns with different stationary phase selectivities connected in series via a modulator. The modulator traps fractions of effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. plos.org This results in a structured two-dimensional chromatogram with significantly increased peak capacity and improved resolution of co-eluting components. d-nb.info

For the analysis of a complex sample containing this compound and its derivatives, a typical GCxGC setup would involve a non-polar primary column (separating based on boiling point) and a more polar secondary column (separating based on polarity). acs.org This orthogonal separation mechanism effectively spreads the components across the 2D separation space, revealing compounds that would be hidden in a one-dimensional chromatogram. unito.it Coupling with a Time-of-Flight Mass Spectrometer (TOF-MS) is particularly advantageous due to its fast acquisition speed, which is necessary to capture the very narrow peaks eluting from the second dimension, and its ability to provide mass spectra for compound identification. plos.orgnih.gov

Illustrative GCxGC-TOFMS Parameters for Aromatic Aldehyde Analysis:

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 1-2 m x 0.1 mm ID, 0.1 µm film |

| Carrier Gas | Helium | Helium |

| Temperature Program | 50°C (1 min) to 300°C at 5°C/min | Follows primary oven with a +5 to +10°C offset |

| Modulation Period | 4-8 seconds | N/A |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |

This table presents a typical setup for the analysis of complex mixtures containing aromatic compounds.

Two-Dimensional Liquid Chromatography (LCxLC):

For non-volatile or thermally labile derivatives of this compound, LCxLC is the preferred two-dimensional technique. ucl.ac.uknanaqua.eu Similar to GCxGC, LCxLC utilizes two columns with different separation mechanisms to increase peak capacity. americanpharmaceuticalreview.com A common and effective approach is to combine two different reversed-phase columns with different stationary phase chemistries or to use orthogonal modes such as Reversed-Phase Liquid Chromatography (RPLC) in the first dimension and Hydrophilic Interaction Liquid Chromatography (HILIC) in the second. nanaqua.eu

The online coupling of these two dimensions presents challenges, particularly regarding mobile phase compatibility. nanaqua.eu However, advancements in instrumentation, such as sophisticated switching valves and solvent modulation techniques, have made online LCxLC more robust and accessible. ucl.ac.uk LCxLC is particularly useful for assessing the purity of pharmaceutical compounds, where it can reveal co-eluting impurities that are not detected by conventional one-dimensional HPLC. chromatographyonline.com

The development of an LCxLC method would focus on maximizing the orthogonality of the two separation dimensions to effectively utilize the entire 2D separation space. ucl.ac.ukresearchgate.net The choice of columns and mobile phases would be tailored to the specific chemical properties of the analytes in the mixture.

Applications and Advanced Materials Science Incorporating 4 Pyrimidin 5 Yl Benzaldehyde

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be precisely controlled by the choice of the metal and the organic linker. nih.govnih.gov The aldehyde and pyrimidine (B1678525) moieties of 4-(pyrimidin-5-yl)benzaldehyde make it an attractive component for creating functional MOFs.

Design and Synthesis of Aldehyde-Functionalized Linkers for MOF Construction

The synthesis of MOFs often relies on the principle of reticular chemistry, where pre-designed molecular building blocks are assembled into predictable network structures. Aldehyde-functionalized linkers are versatile components in this process. While direct coordination of the aldehyde group to the metal center is less common than with carboxylates, the aldehyde group can be a crucial functional handle for post-synthetic modification or for creating specific host-guest interactions within the pores. rsc.orgrsc.org

The general synthesis of MOFs involves methods like solvothermal or hydrothermal reactions, where the metal salt and the organic linker are heated in a suitable solvent. researchgate.net For a linker derived from this compound, such as a dicarboxylic acid variant like 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid, the synthesis would involve its reaction with a metal salt (e.g., copper acetate) in a solvent like N,N-dimethylformamide (DMF). researchgate.net

Tailoring Porosity and Functionality in Pyrimidine-Containing MOFs

The incorporation of pyrimidine groups into the organic linkers of MOFs is a powerful strategy for tailoring their porosity and functionality. google.com The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, enhancing interactions with specific guest molecules, such as CO2, or serving as coordination sites for grafting catalytic species. nih.govrsc.orgrsc.org

A prominent example is the MOF UTSA-76, which is constructed from a pyrimidine-containing linker. researchgate.netgoogle.com This material exhibits exceptionally high methane (B114726) storage capacity. Computational studies and neutron scattering experiments have revealed that the "dynamic" pyrimidine groups within the framework can adjust their orientation to optimize the packing of methane molecules at high pressure, leading to a record-high working capacity. researchgate.net This highlights how the specific functionality of the pyrimidine unit can directly translate into enhanced performance for gas storage applications.

| MOF | Linker/Functional Group | Key Feature | Impact on Porosity/Functionality | Reference |

| UTSA-76 | 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid | Dynamic pyrimidine groups | Enhanced methane packing and record working capacity. | researchgate.netgoogle.com |

| In-MOF | (2-pyrimidin-5-yl)terephthalic acid | Pyrimidine functionalization | Modified pore properties, enhanced gas sorption, and catalytic activity. | rsc.orgresearchgate.net |

| Bio-MOF-11 | Adeninate (contains pyrimidine) | Pyrimidine and amino groups in pores | High CO2 capacity and exceptional CO2/N2 selectivity. | nih.gov |

Catalytic Applications of MOFs Derived from this compound

The inherent properties of MOFs, such as high surface area, tunable porosity, and the presence of active sites, make them excellent candidates for heterogeneous catalysis. nih.govd-nb.infonih.gov The active sites can be the metal nodes, the functionalized organic linkers, or guest species incorporated into the pores. nih.govrsc.org

MOFs containing pyrimidine units have shown significant promise as catalysts. The nitrogen atoms of the pyrimidine ring can act as basic sites, facilitating a range of organic transformations. rsc.orgmdpi.com For example, an In-MOF functionalized with pyrimidine groups was found to be an efficient heterogeneous catalyst for the chemical fixation of CO2 with epoxides. rsc.orgresearchgate.net The pyrimidine units can also interact with metal ions, enabling the in-situ reduction and stabilization of metal nanoparticles within the MOF pores, creating highly active composite catalysts. rsc.org

The aldehyde group of a linker derived from this compound could also participate in catalysis or serve as an anchor point for catalytically active species through post-synthetic modification. While direct catalytic applications of a MOF explicitly built from this compound are not yet widely reported, the principles derived from related systems are clear. The combination of the pyrimidine's basicity and the aldehyde's reactivity offers a dual-functional platform for designing advanced catalysts for reactions such as Knoevenagel condensations, aldol (B89426) condensations, and Friedel-Crafts reactions. d-nb.infofrontiersin.org

Component in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed by the condensation of organic building blocks linked by strong covalent bonds. mdpi.com Their pre-designable structures, permanent porosity, and high thermal stability make them promising materials for a wide range of applications. acs.org The aldehyde function of this compound makes it a prime candidate for constructing COFs, particularly through imine or vinylidene linkages.

Incorporation of Aldehyde and Pyrimidine Units into COF Architectures

The construction of COFs heavily relies on reversible covalent bond formation, which allows for "error-checking" during the crystallization process, leading to highly ordered structures. The condensation of aldehydes with amines to form imine-linked COFs is one of the most common and robust methods in COF synthesis. alfa-chemistry.com Similarly, Knoevenagel condensation between aldehydes and monomers with active methylene (B1212753) groups can form C=C linked COFs. mdpi.comalfa-chemistry.com

This compound can serve as a linker in these reactions. For instance, its condensation with a multi-topic amine, such as 1,3,5-tris(4-aminophenyl)benzene, would lead to an imine-based COF where the pyrimidine units are regularly incorporated into the porous framework. The pyrimidine ring, being an electron-deficient heterocycle, would be expected to influence the electronic properties of the resulting COF. acs.org

A tandem polycondensation reaction between aldehyde, acetyl, and amidine monomers has been reported to create covalent pyrimidine frameworks (CPFs), where the pyrimidine units themselves form the linkages. researchgate.net This demonstrates an alternative and efficient route to nitrogen-rich frameworks. The structural diversity of COFs can be further expanded by using multiple components or orthogonal reactions, allowing for the creation of complex, multicomponent frameworks from simple building blocks like aldehydes. mdpi.com

Design of Redox-Active and Optoelectronic COFs

The ability to incorporate specific functional units into the periodic structure of COFs allows for the rational design of materials with tailored electronic and optical properties. acs.orgrhhz.net The integration of redox-active moieties can produce COFs suitable for energy storage applications, while the combination of electron-donating and electron-accepting units can lead to materials with interesting photophysical properties for optoelectronics and photocatalysis. acs.orgacs.org

The pyrimidine unit is electron-deficient, making it an excellent building block for creating n-type or donor-acceptor COFs. acs.org When combined with an electron-rich linker, a COF derived from this compound could exhibit intramolecular charge transfer (ICT), a property useful for sensing or nonlinear optics. frontiersin.org Pyridine-containing COFs have already been shown to be redox-active and capable of faradaic energy storage when used as supercapacitor electrodes, demonstrating excellent chemical stability over thousands of cycles. rsc.org Given the electronic similarities, pyrimidine-based COFs are expected to exhibit comparable or even enhanced performance due to the presence of two nitrogen atoms.

Redox-active COFs are designed by using building blocks that can undergo reversible electrochemical processes. rsc.orgosti.gov For example, a COF synthesized from 2,6-diaminoanthraquinone (B87147) and 1,3,5-triformylphloroglucinol showed reversible redox behavior and high capacitance. rhhz.net By analogy, a COF incorporating this compound could be designed where the pyrimidine units act as the redox-active sites or modulate the redox potential of other integrated moieties. Such materials are promising for applications in batteries, supercapacitors, and as photocatalysts for reactions like CO2 reduction or hydrogen peroxide synthesis. acs.orgacs.orgrsc.org

| Framework Type | Building Blocks | Key Design Feature | Resulting Property | Reference |

| Imine-linked COF | Aldehyde (e.g., this compound) + Amine | Imine linkage, pyrimidine incorporation | Tunable electronic properties, porosity | alfa-chemistry.comacs.org |

| Pyrimidine-linked CPF | Aldehyde + Acetyl + Amidine | Tandem polycondensation | Nitrogen-rich framework, photocatalytic activity | researchgate.net |

| Redox-active COF | Pyridine (B92270)/Pyrimidine units + other linkers | Reversible redox sites | Faradaic energy storage, high stability | rhhz.netrsc.org |

| Donor-Acceptor COF | Electron-rich unit + Electron-deficient unit (pyrimidine) | Intramolecular Charge Transfer (ICT) | Optoelectronic properties, photocatalysis | acs.orgacs.org |

Precursor for Conjugated Polymers and Organic Electronic Materials

The pyrimidine moiety is a key building block in organic electronics due to its electron-deficient character, which facilitates electron transport. northeastern.edu This property makes it a desirable component in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org this compound serves as a precursor to monomers that can be integrated into conductive and semiconducting polymers for these applications.

The aldehyde group of this compound is a versatile functional group for synthesizing polymerizable monomers. For example, it can undergo reactions like aldol condensation or Wittig-type reactions to introduce vinyl or ethynyl (B1212043) groups, which can then be polymerized. A series of novel conjugated polymers were synthesized via the aldol condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. researchgate.net This demonstrates a viable pathway for polymer synthesis starting from a pyrimidine-aldehyde derivative. The resulting polymers, containing the electron-deficient pyrimidine core, are investigated for their semiconducting properties. researchgate.netnih.gov The synthesis of such polymers is crucial for developing new materials for electronic applications. encyclopedia.pub

Pyrimidine derivatives are widely used in various components of OLEDs, including as emitters, host materials, and electron-transporting materials. northeastern.edu Their electron-accepting nature helps in balancing charge carriers within the device, leading to higher efficiencies. rsc.org Specifically, pyrimidine-based materials are prominent in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov For instance, blue TADF emitters based on pyrimidine acceptors have achieved external quantum efficiencies (EQEs) as high as 31.45%. rsc.org Pyrimidine-based bipolar host materials have also enabled green TADF-OLEDs with EQEs reaching 24.1%. rsc.orgresearchgate.net

In the context of OPVs, the pyrimidine core is used to construct π-conjugated materials that act as either donor or acceptor components in the active layer of a solar cell. rsc.org Theoretical studies on pyrimidine-based donor-acceptor molecules have shown that their electronic properties can be tuned by modifying their chemical structure, suggesting their potential for use in bulk-heterojunction solar cells. bohrium.com

| Device Type | Material Type | Performance Metric (EQE) | Emitted Color | Reference(s) |

| TADF-OLED | Pyrimidine-based Emitter (2SPAc-PPM) | 31.45% | Blue | rsc.org |

| TADF-OLED | Pyrimidine-based Emitter (2SPAc-HPM) | 25.56% | Blue | rsc.org |

| TADF-OLED | Pyrimidine-based Host (Py2ICz) | 24.1% | Green | rsc.orgresearchgate.net |

| TADF-OLED | Pyrimidine-based Emitter (CN-P10) | 22% | Sky-blue | beilstein-journals.org |

Synthesis of Monomers for Conductive and Semiconducting Polymers

Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses functional groups capable of participating in various self-assembly processes, including hydrogen bonding and coordination-driven assembly.

The nitrogen atoms of the pyrimidine ring in this compound are effective hydrogen bond acceptors. This allows the molecule to form predictable hydrogen-bonded networks with suitable donor molecules, such as carboxylic acids or other N-H containing compounds. nih.govresearchgate.net The study of co-crystals of aminopyrimidines with carboxylic acids has revealed robust hydrogen-bonding patterns, demonstrating the reliability of the pyrimidine moiety in directing supramolecular assembly. researchgate.net Furthermore, research on amino acid derivatives of 2,4,6-trichloro-pyrimidine-5-carbaldehyde has shown that these molecules can act as organogelators, forming self-assembled nanofibers through intermolecular hydrogen bonding. iisc.ac.in

The pyrimidine nitrogen atoms also provide coordination sites for metal ions, enabling the construction of coordination polymers and discrete metallacycles. ijacskros.comtandfonline.comiucr.orgiucr.org The coordination of pyrimidine-substituted ligands to metal centers like ruthenium(II) and zinc(II) has been well-documented, leading to the formation of complex three-dimensional structures. ijacskros.comiucr.orgiucr.org The aldehyde functionality of this compound can be converted to a coordinating group, such as an alcohol (methanol) via reduction, which can then participate in forming metal complexes. ijacskros.comresearchgate.net A study on (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol showed its ability to form complexes with various transition metals. ijacskros.com

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, adaptive chemical systems under thermodynamic control. nih.gov The aldehyde group of this compound is an ideal participant in DCC, most notably through the formation of imine or hydrazone bonds. nih.govresearchgate.net The reaction of the aldehyde with primary amines or hydrazines is reversible, allowing for "error-checking" and the formation of the most stable architectures. nih.govescholarship.org This strategy has been widely used to construct complex molecules like rotaxanes and catenanes, as well as functional materials like dynamic polymers and COFs. rsc.orgescholarship.orgrsc.org The reversibility of imine bonds formed from aromatic aldehydes can be controlled and utilized in various environments, including at solid/liquid interfaces and in aqueous media, opening up possibilities for creating responsive materials and modifying biological systems. tandfonline.comnih.gov The combination of the pyrimidine's electronic properties and the aldehyde's capacity for dynamic covalent reactions makes this compound a promising component for the design of dynamic functional materials. nih.gov

Hydrogen Bonding Networks and Coordination-Driven Assemblies

Role as a Synthetic Intermediate in Drug Discovery and Agrochemical Research

The compound this compound is a significant bifunctional molecule in medicinal and agricultural chemistry. It serves as a valuable synthetic intermediate, primarily due to the combination of a pyrimidine ring and a reactive benzaldehyde (B42025) group within its structure. The pyrimidine nucleus is considered a "privileged scaffold," as it is a core component in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. brieflands.comsphinxsai.com The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. This dual-feature nature makes it an ideal starting material for creating diverse chemical libraries aimed at the discovery of new drugs and agrochemicals.

Scaffold for Combinatorial Chemistry Libraries of Bioactive Pyrimidine Derivatives

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. semanticscholar.orgslideshare.net These libraries are then screened for biological activity to identify lead compounds. The efficiency of this process relies on using a central molecular framework, or scaffold, that can be systematically decorated with various chemical appendages.

This compound is an exemplary scaffold for building such libraries. Its aldehyde group is readily employed in multicomponent reactions (MCRs), which are chemical reactions where three or more starting materials react to form a single product in one step. nih.gov MCRs are highly efficient and atom-economical, making them ideal for combinatorial synthesis. frontiersin.org

A prominent example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound (like an acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.org By using this compound as the aldehyde component, chemists can generate a diverse library of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). The diversity is introduced by varying the other two components in the reaction. sphinxsai.combeilstein-journals.orgbeilstein-journals.org This approach allows for the systematic exploration of the chemical space around the core pyrimidine-phenyl scaffold to optimize biological activity. researchgate.net

The general scheme for creating a combinatorial library of DHPMs using this compound is outlined below.

Table 1: Combinatorial Library Generation via Biginelli Reaction

This interactive table illustrates how different reactants can be combined with this compound in a Biginelli reaction to produce a library of diverse dihydropyrimidinone (DHPM) derivatives.

| R¹ Group (from β-Dicarbonyl) | X Atom (from Urea/Thiourea) | Resulting DHPM Derivative Structure |

| -COOEt (Ethyl Acetoacetate) | O (Urea) | 4-(4-(Pyrimidin-5-yl)phenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one |

| -COOEt (Ethyl Acetoacetate) | S (Thiourea) | 4-(4-(Pyrimidin-5-yl)phenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-thione |

| -C(O)CH₃ (Acetylacetone) | O (Urea) | 5-Acetyl-4-(4-(pyrimidin-5-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| -C(O)CH₃ (Acetylacetone) | S (Thiourea) | 5-Acetyl-4-(4-(pyrimidin-5-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

| -C(O)Ph (Benzoylacetone) | O (Urea) | 5-Benzoyl-4-(4-(pyrimidin-5-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Precursor for Biologically Relevant Heterocycles with Pyrimidine Moiety

Beyond its role as a scaffold for derivatization, this compound is a key precursor for synthesizing more complex, fused heterocyclic systems that incorporate the pyrimidine motif. Many of these fused heterocycles, such as pyranopyrimidines and thiazolopyrimidines, are known to possess significant biological properties. beilstein-journals.orgnih.govrsc.org

One such transformation is the synthesis of pyrano[2,3-d]pyrimidines . These are typically formed through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative. nih.govtandfonline.commdpi.com When this compound is used as the aldehyde, it leads to the formation of pyrano[2,3-d]pyrimidine systems bearing the 4-(pyrimidin-5-yl)phenyl substituent. These fused systems are of great interest due to their wide range of pharmacological activities. rsc.org

Furthermore, the products from the Biginelli reaction can themselves serve as intermediates for subsequent cyclizations. For example, the dihydropyrimidinethione obtained from the reaction of this compound, a β-ketoester, and thiourea can undergo a cyclocondensation reaction with an α-haloketone (e.g., chloroacetone) to yield a fused thiazolo[3,2-a]pyrimidine derivative. beilstein-journals.org This two-step sequence demonstrates the utility of this compound as a precursor for building elaborate, multi-ring heterocyclic structures.